1-(Pentafluorophenyl)ethanol
Overview
Description
1-(Pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of a pentafluorophenyl group attached to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(pentafluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(pentafluorophenyl)ethanone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(pentafluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 1-(pentafluorophenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(pentafluorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(Pentafluorophenyl)ethanone.
Reduction: 1-(Pentafluorophenyl)ethane.
Substitution: 1-(Pentafluorophenyl)ethyl chloride.
Scientific Research Applications
1-(Pentafluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(pentafluorophenyl)ethanol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing effects of the pentafluorophenyl ring. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
1-(Trifluoromethyl)ethanol: Similar in structure but with three fluorine atoms instead of five.
1-(Pentafluorophenyl)methanol: Contains a methanol group instead of ethanol.
1-(Pentafluorophenyl)ethanone: The ketone analog of 1-(pentafluorophenyl)ethanol.
Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its electron-withdrawing properties compared to compounds with fewer fluorine atoms. This makes it particularly useful in reactions requiring strong electron-withdrawing groups.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNHWKTLDBPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997214 | |
Record name | 1-(Pentafluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-50-2, 7583-08-6, 75853-08-6 | |
Record name | 1-(Pentafluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 830-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(Pentafluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Pentafluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7583-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-(Pentafluorophenyl)ethanol be synthesized in an enantioselective manner?
A1: Yes, both enantiomers of this compound, (S)-(-)- and (R)-(+)-1-(pentafluorophenyl)ethanol, have been successfully synthesized with high enantiomeric purity (ee ≥ 94%) [, ]. This has been achieved through both enantioselective synthesis and optical resolution techniques, providing valuable tools for studying the compound's properties and potential applications in chiral environments.
Q2: How does the structure of this compound influence its reactivity in gas-phase reactions?
A2: Research indicates that the presence of the pentafluorophenyl group in this compound significantly influences its reactivity and stereochemical outcome in gas-phase intracomplex solvolysis reactions []. The electron-withdrawing nature of the pentafluorophenyl group stabilizes the benzylic cation intermediate formed during the reaction. This stabilization leads to a longer lifetime for the cation, allowing for more extensive rearrangement and consequently, increased racemization compared to similar compounds with less electron-withdrawing substituents.
Q3: Has this compound been utilized in any biocatalytic applications?
A3: Yes, this compound has been successfully employed as a substrate in biocatalytic reduction reactions []. Specifically, engineered bifunctional fusion proteins, comprising a ketoreductase and a formate dehydrogenase, have demonstrated high efficiency in reducing pentafluoroacetophenone to (S)-1-(pentafluorophenyl)ethanol. This enzymatic approach achieved a remarkable 99.97% substrate conversion with an exceptional enantiomeric excess of 99.9% for the (S)-enantiomer, highlighting the potential of biocatalysis for producing enantiopure this compound.
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